

Early Studies on Diquat Dibromide Hydrate: A Technical Guide to its Herbicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diquat dibromide hydrate*

Cat. No.: B3026450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat dibromide, a quaternary ammonium compound, was first recognized for its potent herbicidal properties in 1955 at the laboratories of Imperial Chemical Industries (ICI).^[1] Classified as a non-selective, fast-acting, contact herbicide and desiccant, Diquat causes rapid drying and defoliation of plant tissues.^{[2][3][4]} Its primary mode of action involves the disruption of photosynthesis, a mechanism that is both rapid and dependent on light.^{[1][5]} Upon contact with soil, Diquat is quickly adsorbed by clay particles and inactivated, resulting in no residual soil activity.^[6] This guide provides an in-depth look at the early research into Diquat's herbicidal activity, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in foundational studies.

Core Mechanism of Action: Photosystem I Inhibition and Redox Cycling

Diquat exerts its herbicidal effect by interfering with the electron transport chain in Photosystem I (PSI) within the chloroplasts of plant cells.^{[1][2][7][8]} In the presence of light, the Diquat dication (DQ^{2+}) accepts an electron from ferredoxin, a component of the PSI complex. This reduction forms a highly reactive, unstable radical cation ($DQ^{+\bullet}$).^{[1][7]}

This radical immediately reacts with molecular oxygen (O_2) to produce a superoxide radical ($O_2^{-\bullet}$), a type of reactive oxygen species (ROS).^{[1][7]} This process regenerates the original Diquat dication, allowing it to continuously accept electrons from PSI and generate more ROS in a catalytic cycle. The accumulation of superoxide and other subsequent ROS, such as hydrogen peroxide and hydroxyl radicals, leads to rapid lipid peroxidation, destruction of cell membranes, leakage of cellular contents, and ultimately, rapid cell death and tissue desiccation.^{[2][4]}

Caption: Diquat's mechanism of action via redox cycling in Photosystem I.

Quantitative Data from Early Herbicidal Studies

Early research established Diquat's high potency at low application rates. Field and laboratory studies have quantified its efficacy against a range of terrestrial and aquatic plants.

Table 1: Herbicidal Efficacy of Diquat in Terrestrial Applications

Target Weeds	Application Rate	Efficacy (% Control)	Study Notes
General Test Plants	0.1 lb/acre	Active	Initial discovery trials by ICI.[1]
Broadleaf & Narrowleaf Weeds	600 ml/da	90-100%	Post-emergence application in peach orchards.[9]
Poverty Brome & Sterile Oat	400-1000 g a.i./ha	38% (Diquat alone)	Field experiment.[10]
Poverty Brome & Sterile Oat	400-1000 g a.i./ha + Adjuvant	75-93%	Efficacy significantly enhanced with adjuvants.[10]
Italian Ryegrass	400-1000 g a.i./ha	40% (Diquat alone)	Glasshouse experiment.[10]
Italian Ryegrass	400-1000 g a.i./ha + Adjuvant	70-96%	Efficacy significantly enhanced with adjuvants.[11]

Table 2: Herbicidal Efficacy of Diquat in Aquatic Systems

Target Species	Concentration	Exposure/Half-life	Efficacy (% Control / Effect)
Egeria densa (egeria)	185 ppb	4.5-hr half-life	>90% control
Hydrilla verticillata	0.25 mg/L	Static	62-91% control
Various Macrophytes	74 µg/L	42-day mesocosm	~100% mortality
Eurasian watermilfoil, egeria, sago pondweed	0.185 - 0.37 mg/L	2.5 - 4.5 hr half-life	Significant biomass inhibition (42-100%) [12]
General Aquatic Weeds	1000 ppbw	13 days	Dissipated to ≤ 9 ppbw[13][14]

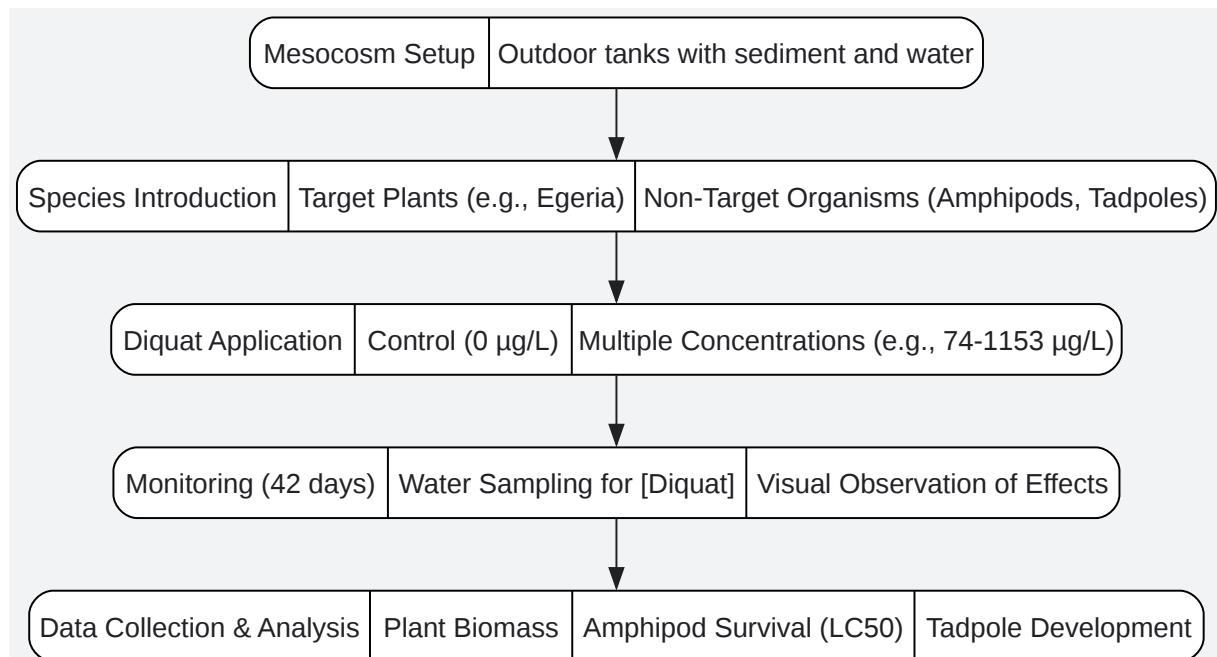
Key Experimental Protocols

Phytotoxicity Assessment in Subsequent Crops

This type of study evaluates the potential for residual Diquat in the soil to affect crops planted after an application.

Methodology:

- Soil Preparation: Two soil types, sandy loam and loam, are selected.
- Herbicide Treatment: Soils are treated with Diquat dibromide at a reference concentration (e.g., 35 mg/kg) and a double-dose concentration (e.g., 90 mg/kg).[15] An untreated control group is also prepared.
- Potting and Cultivation: The treated and control soils are distributed into Wagner pots (e.g., 1/5,000a size).[15] Test crops such as pepper, radish, lettuce, and corn are then planted.
- Growth and Observation: Crops are cultivated for a set period (e.g., 30-47 days). During this time, they are monitored for any signs of phytotoxicity, such as chlorosis, necrosis, or growth inhibition.[15]
- Sample Collection: At the end of the cultivation period, both soil and crop samples are collected.
- Residue Analysis: Diquat residues in the soil and translocated into the plant tissues are quantified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]


Caption: Workflow for a soil phytotoxicity and translocation study.

Aquatic Herbicide Efficacy in Mesocosms

Mesocosm studies simulate a natural aquatic environment to assess the effects of an herbicide on both target weeds and non-target organisms.

Methodology:

- Mesocosm Setup: Outdoor tanks are set up to simulate pond environments, including sediment and water from a natural source.
- Species Introduction: A variety of native and non-native aquatic plants (e.g., *Myriophyllum spicatum*, *Elodea canadensis*), as well as non-target organisms like amphipods and tadpoles, are introduced into the mesocosms.[16]
- Diquat Application: A range of nominal Diquat concentrations are applied to the water in the mesocosms, from a fraction to the full label rate (e.g., 74 µg/L to 1153 µg/L), plus an untreated control.[16][17]
- Monitoring and Sampling: The experiment is run for an extended period (e.g., 42 days).[17] Water samples are taken periodically to measure the actual Diquat concentration and its dissipation over time.
- Data Collection: The effects on the organisms are quantified. For plants, this includes visual signs of damage and final biomass measurements. For animals, survival rates (e.g., LC50 calculation) and developmental changes are recorded.[17]

[Click to download full resolution via product page](#)

Caption: Workflow for an aquatic mesocosm efficacy study.

Ecotoxicological Profile from Early Studies

While effective as a herbicide, early research also focused on Diquat's potential effects on non-target organisms.

Table 3: Acute Toxicity of Diquat to Non-Target Organisms

Organism	Test Type	Value	Species
Fish	8-hour LC50	12.3 mg/L	Rainbow Trout[3]
Fish	8-hour LC50	28.5 mg/L	Chinook Salmon[3]
Fish	96-hour LC50	245 mg/L	Bluegill[3]
Aquatic Invertebrate	6-week LC50	155 µg/L	Amphipod (Hyalella azteca)[17]
Birds	Acute Oral LD50	200-400 mg/kg	Hen[3]
Birds	Acute Oral LD50	564 mg/kg	Mallard[3]

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. LD50 (Lethal Dose, 50%): The dose of a chemical that kills 50% of the test animals to which it is administered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diquat - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 4. noaa.gov [noaa.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Diquat Herbicide Is Developed for Weed Control | Research Starters | EBSCO Research [ebsco.com]
- 7. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. Diquat dibromide [sitem.herts.ac.uk]

- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scielo.br [scielo.br]
- 11. Improving diquat efficacy on grasses by adding adjuvants to the spray solution before use - Advances in Weed Science [awsjournal.org]
- 12. apms.org [apms.org]
- 13. Dissipation of Diquat and Paraquat, and Effects on Aquatic Weeds and Fish | Weeds | Cambridge Core [cambridge.org]
- 14. Dissipation of Diquat and Paraquat, and Effects on Aquatic Weeds and Fish | Weeds | Cambridge Core [cambridge.org]
- 15. Agricultural and Environmental Sciences [korseaj.org]
- 16. jackslakeassociation.ca [jackslakeassociation.ca]
- 17. Effects of the Aquatic Herbicide Diquat on Non-Target Aquatic Biota: A Mesocosm Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Studies on Diquat Dibromide Hydrate: A Technical Guide to its Herbicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026450#early-studies-on-diquat-dibromide-hydrate-herbicidal-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com